N-(2-methoxyphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
N-(2-METHOXYPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a triazole ring, a sulfonamide group, and a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne or azide precursor.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the triazole intermediate with a sulfonyl chloride derivative.
Attachment of the Methoxyphenyl Moiety: The methoxyphenyl group is attached via a nucleophilic substitution reaction, often using a methoxyphenyl halide.
Final Coupling: The final step involves coupling the triazole-sulfonamide intermediate with an acetamide derivative under suitable conditions, such as the presence of a base and a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time would be optimized for each step.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation would be employed to purify the intermediate and final products.
Scalability: The process would be scaled up from laboratory to industrial scale, ensuring that the reactions remain efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the triazole ring or the sulfonamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the aromatic ring or the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halides, sulfonates, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
N-(2-METHOXYPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Biological Studies: It can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Chemical Biology: The compound can serve as a probe to investigate biological pathways and mechanisms.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-METHOXYPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE depends on its specific application. In medicinal chemistry, it may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.
Interacting with Receptors: Acting as an agonist or antagonist to modulate receptor activity.
Disrupting Biological Pathways: Interfering with key biological processes, such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-METHOXYPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE shares similarities with other triazole-based compounds, such as:
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Triazolam: A benzodiazepine with a triazole ring.
Uniqueness
Structural Features: The combination of a methoxyphenyl group, a sulfonamide group, and a triazole ring is unique to this compound, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C20H23N5O4S2 |
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Molecular Weight |
461.6 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-[[4-methyl-5-[(N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H23N5O4S2/c1-24-18(13-25(31(3,27)28)15-9-5-4-6-10-15)22-23-20(24)30-14-19(26)21-16-11-7-8-12-17(16)29-2/h4-12H,13-14H2,1-3H3,(H,21,26) |
InChI Key |
YYPSLYKBSVYAGU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OC)CN(C3=CC=CC=C3)S(=O)(=O)C |
Origin of Product |
United States |
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